

An In-depth Technical Guide to the Solubility of Yttrium Nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium nitrate**

Cat. No.: **B076763**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **yttrium nitrate** in water and various organic solvents. The information is tailored for researchers, scientists, and professionals in drug development who utilize yttrium compounds in their work, particularly in the synthesis of nanoparticles and other advanced materials. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical workflows for key applications.

Quantitative Solubility Data

The solubility of **yttrium nitrate** is a critical parameter for its application in various chemical processes. While comprehensive temperature-dependent data is not readily available in the public domain, this section compiles the existing quantitative and qualitative information for **yttrium nitrate** in aqueous and organic media.

Solubility in Water

Yttrium nitrate is highly soluble in water^{[1][2][3][4]}. However, there are discrepancies in the reported quantitative values, which may be attributed to the hydration state of the salt (anhydrous vs. hydrated forms). It is crucial to consider the specific form of **yttrium nitrate** being used in experimental work.

Table 1: Aqueous Solubility of Yttrium Nitrate

Hydration State	Temperature (°C)	Solubility (g/L)	Source(s)
Anhydrous ($\text{Y}(\text{NO}_3)_3$)	20	100	[1] [5]
Hexahydrate ($\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)	Not Specified	2304	[6] [7] [8]

Note: The significant difference in reported solubilities highlights the importance of specifying the hydrate form of **yttrium nitrate** when reporting or utilizing solubility data.

Solubility in Organic Solvents

Yttrium nitrate exhibits solubility in a range of polar organic solvents. This property is particularly relevant for its use in the synthesis of nanoparticles and other materials where non-aqueous reaction media are preferred. As with aqueous solubility, the hydration state of the **yttrium nitrate** can significantly influence its solubility in organic solvents[\[9\]](#).

Table 2: Solubility of **Yttrium Nitrate** in Organic Solvents

Solvent	Common Name	Formula	Solubility Data	Source(s)
Ethanol	Ethyl Alcohol	$\text{C}_2\text{H}_5\text{OH}$	Soluble	[9] [10]
Acetate	-	-	Soluble	[10]
Methanol	Methyl Alcohol	CH_3OH	Soluble (as a rare earth nitrate)	[11]
Acetone	Propanone	$(\text{CH}_3)_2\text{CO}$	Soluble (as a rare earth nitrate)	[11] [12]
Ether	Diethyl Ether	$(\text{C}_2\text{H}_5)_2\text{O}$	Soluble (as a rare earth nitrate)	[11]
Acetonitrile	-	CH_3CN	Soluble (as a rare earth nitrate)	[11]

Note: The solubility in organic solvents is often qualitative. Quantitative data for **yttrium nitrate** in these solvents is not widely reported. The solubility of hydrated **yttrium nitrate** in ethanol has been observed to vary between suppliers, likely due to differences in the exact number of water molecules[9].

Experimental Protocols

Accurate determination of solubility is fundamental for many research and development activities. This section outlines standard methodologies for determining the solubility of inorganic salts like **yttrium nitrate** and provides a specific protocol for a relevant application.

Standard Methods for Solubility Determination

The isothermal equilibrium method, often referred to as the shake-flask method, and the gravimetric method are two common and reliable techniques for determining the solubility of a solid in a liquid.

Isothermal Equilibrium (Shake-Flask) Method

This method, which is in line with the OECD 105 guideline for testing of chemicals, involves saturating a solvent with a solute at a constant temperature and then measuring the concentration of the solute in the solution[13].

Protocol Outline:

- Preparation: An excess amount of solid **yttrium nitrate** is added to a known volume of the solvent in a flask.
- Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation. Care must be taken to maintain the temperature during this step.
- Analysis: The concentration of **yttrium nitrate** in the clear, saturated solution is determined using a suitable analytical technique, such as:

- Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured[14][15].
- Spectroscopic Methods (e.g., ICP-OES): The concentration of yttrium in the solution is determined by elemental analysis.
- Titration: A suitable titration method can be employed to determine the concentration of the nitrate or yttrium ions.

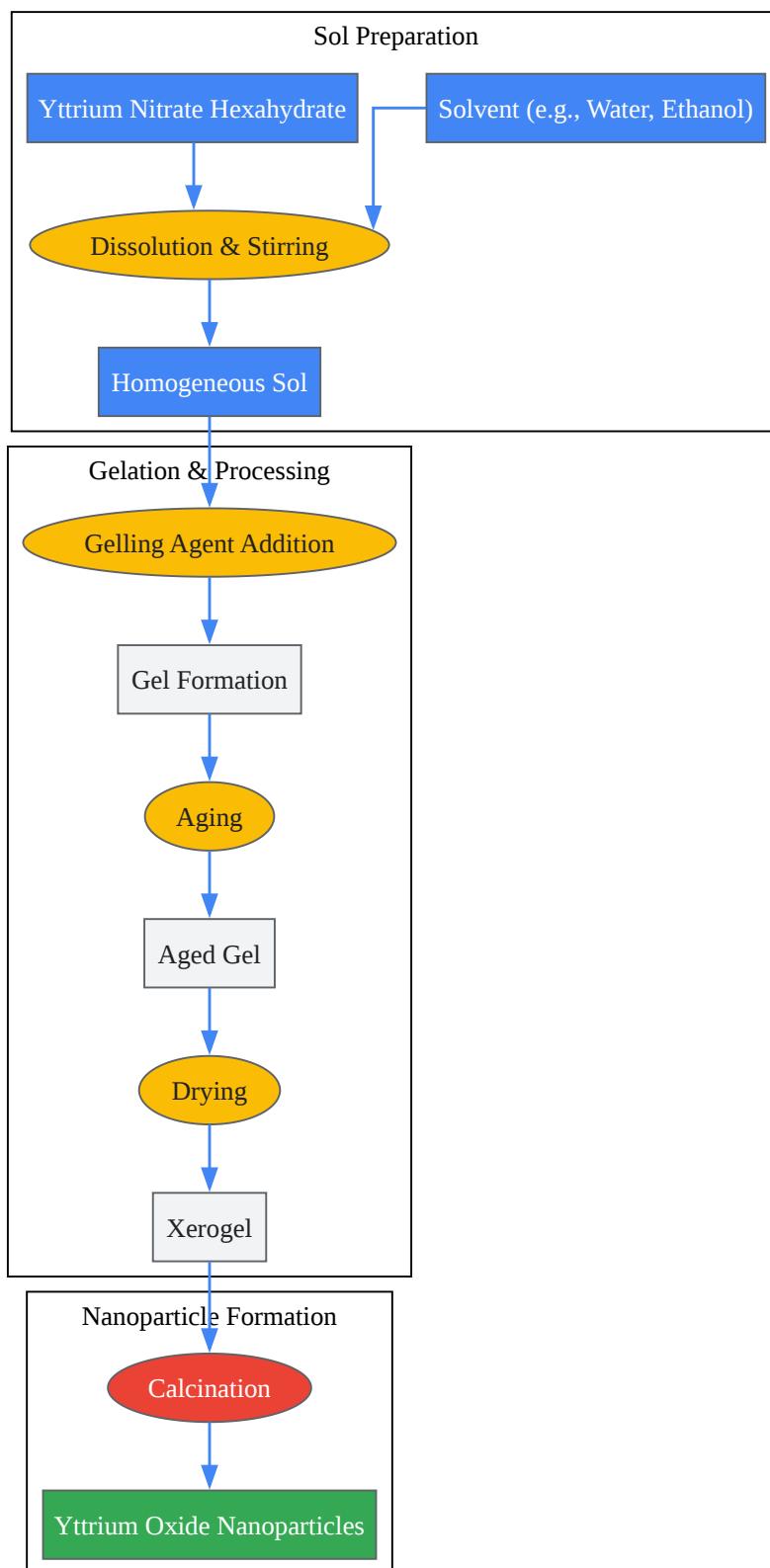
Gravimetric Method for Solubility Determination

This is a straightforward method for determining solubility, particularly for non-volatile solutes[14][15].

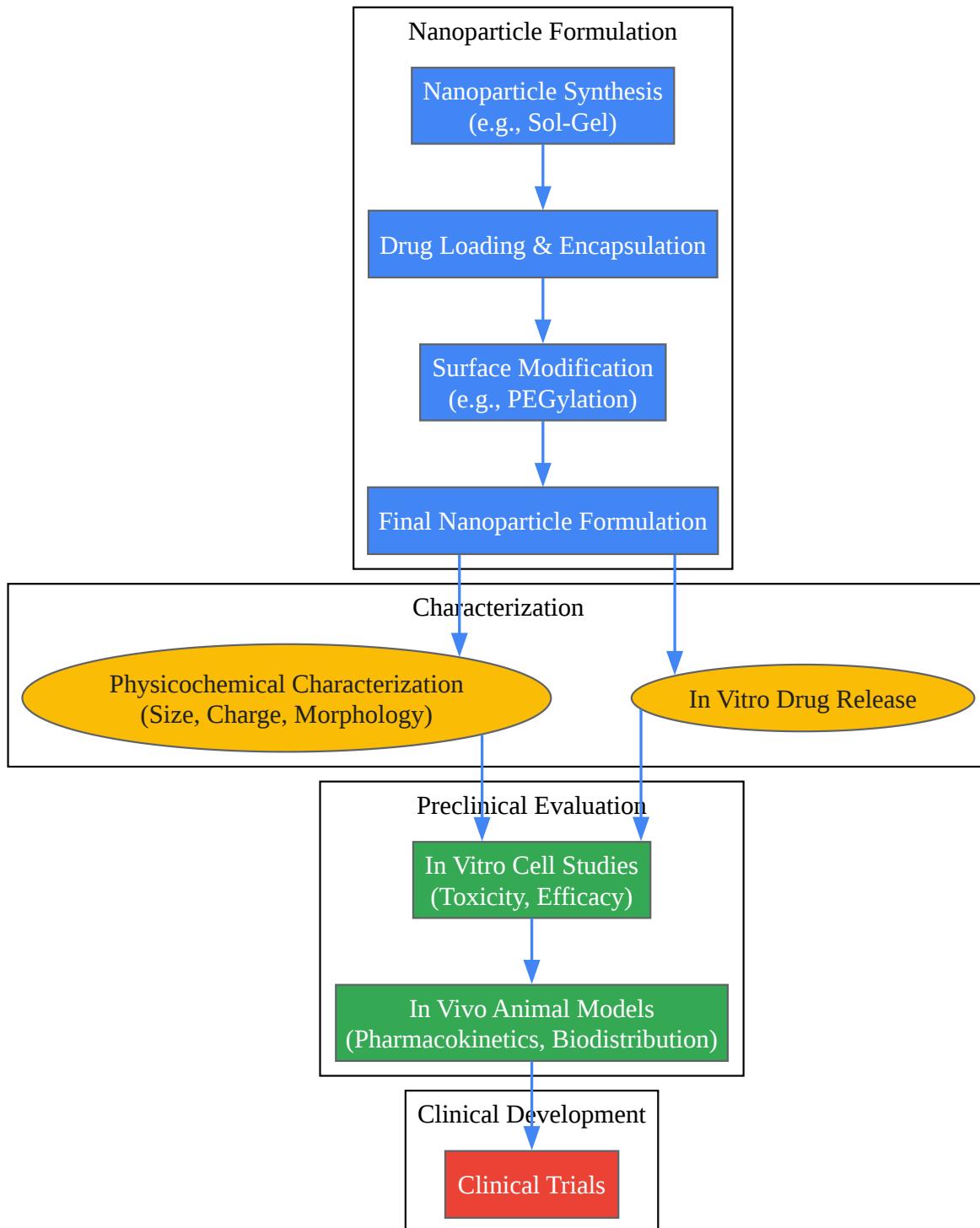
Protocol Outline:

- Prepare a Saturated Solution: As described in the isothermal equilibrium method, prepare a saturated solution of **yttrium nitrate** in the solvent of interest at a constant temperature.
- Sample Collection: Carefully withdraw a known volume or mass of the clear supernatant.
- Evaporation: Transfer the collected solution to a pre-weighed, dry evaporating dish.
- Drying: Gently evaporate the solvent, then dry the residue in an oven at an appropriate temperature until a constant mass is achieved.
- Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solution taken.

Sol-Gel Synthesis of Yttrium Oxide Nanoparticles


Yttrium nitrate is a common precursor for the synthesis of yttrium oxide (Y_2O_3) nanoparticles, which have numerous applications in drug delivery and bioimaging. The sol-gel method is a widely used technique for this purpose[16][17].

Protocol Outline:


- Sol Preparation: Dissolve **yttrium nitrate** hexahydrate in a suitable solvent, such as distilled water or an alcohol[16].
- Gel Formation: A gelling agent is added to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel. The pH of the solution is often adjusted to control the reaction rate.
- Aging: The gel is aged for a period to allow for further cross-linking and strengthening of the network.
- Drying: The solvent is removed from the gel network, typically by heating, to form a xerogel.
- Calcination: The dried gel is heated at a high temperature to remove residual organic compounds and induce crystallization, resulting in the formation of yttrium oxide nanoparticles.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows relevant to the application of **yttrium nitrate** in research and development.

[Click to download full resolution via product page](#)

Caption: Sol-Gel Synthesis of Yttrium Oxide Nanoparticles.

[Click to download full resolution via product page](#)

Caption: General Workflow for Nanoparticle-Based Drug Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]
- 2. CAS 13494-98-9: Yttrium nitrate hexahydrate | CymitQuimica [cymitquimica.com]
- 3. YTTRIUM NITRATE HEXAHYDRATE | 13494-98-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Yttrium(III) nitrate hexahydrate 99+ 13494-98-9 [sigmaaldrich.com]
- 8. YTTRIUM NITRATE HEXAHYDRATE CAS#: 13494-98-9 [m.chemicalbook.com]
- 9. Yttrium(III) nitrate hexahydrate, 99.9%, (trace metal basis) 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 10. zegmetal.com [zegmetal.com]
- 11. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. filab.fr [filab.fr]
- 14. pharmajournal.net [pharmajournal.net]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Yttrium Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076763#solubility-of-yttrium-nitrate-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com